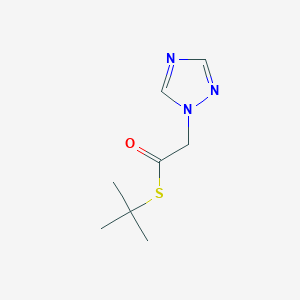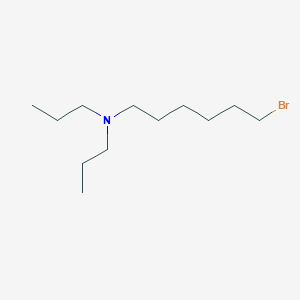![molecular formula C25H36NP B14371083 1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine CAS No. 91508-77-9](/img/structure/B14371083.png)
1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. The compound features a phenyl group and a phosphanyl group attached to a methanimine backbone, with the phosphanyl group further substituted with a 2,4,6-tri-tert-butylphenyl moiety. This structure imparts significant steric hindrance, making the compound an interesting subject for studies in organic and inorganic chemistry.
Méthodes De Préparation
The synthesis of 1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine typically involves the reaction of a phosphine with an imine precursor. One common method includes the use of 2,4,6-tri-tert-butylphenylphosphine and a phenylmethanimine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl and phosphanyl groups can participate in substitution reactions, often facilitated by the steric hindrance provided by the tert-butyl groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-Phenyl-1-[(2,4,6-tri-tert-butylphenyl)phosphanyl]methanimine exerts its effects is primarily through its ability to act as a ligand, forming complexes with various metal ions. The steric hindrance provided by the tert-butyl groups influences the coordination environment, affecting the reactivity and stability of the resulting complexes. This makes the compound valuable in catalysis and materials science.
Comparaison Avec Des Composés Similaires
Similar compounds include:
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butylphenol: Widely used as an industrial antioxidant.
2,4-Di-tert-butylphenol: Another antioxidant with applications in various industries
Propriétés
Numéro CAS |
91508-77-9 |
|---|---|
Formule moléculaire |
C25H36NP |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
phenyl-(2,4,6-tritert-butylphenyl)phosphanylmethanimine |
InChI |
InChI=1S/C25H36NP/c1-23(2,3)18-15-19(24(4,5)6)21(20(16-18)25(7,8)9)27-22(26)17-13-11-10-12-14-17/h10-16,26-27H,1-9H3 |
Clé InChI |
DHDYROPUHRAOLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)PC(=N)C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


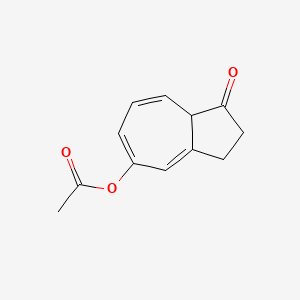
![1,1'-(Pyridine-2,6-diyl)bis{3-[(4-hydroxybutyl)amino]but-2-en-1-one}](/img/structure/B14371015.png)
![Ethyl 4-[(5-phenoxypentyl)amino]piperidine-1-carboxylate](/img/structure/B14371016.png)
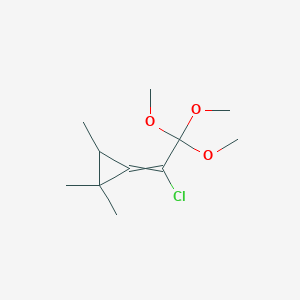
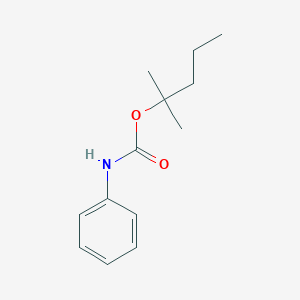
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
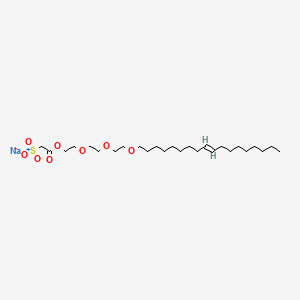
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclopentan-1-ol](/img/structure/B14371047.png)
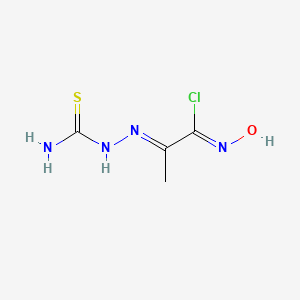
![2-Chloro-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14371056.png)
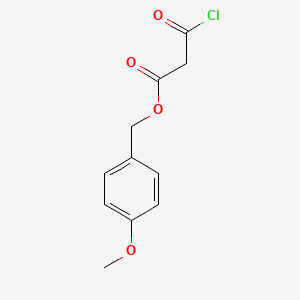
![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclododecan-1-ol](/img/structure/B14371063.png)
